molecular formula C12H7FN2 B15238036 5-Fluoro-4-phenylpicolinonitrile

5-Fluoro-4-phenylpicolinonitrile

Cat. No.: B15238036
M. Wt: 198.20 g/mol
InChI Key: ATYWTDOODQYATJ-UHFFFAOYSA-N
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Description

5-Fluoro-4-phenylpicolinonitrile is an organic compound with the molecular formula C12H7FN2 It is a derivative of picolinonitrile, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a fluorine atom, and the hydrogen atom at the 4-position is replaced by a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated picolinonitrile in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 5-Fluoro-4-phenylpicolinonitrile may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-phenylpicolinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated pyridine oxides, while reduction can produce fluorinated phenylamines.

Scientific Research Applications

5-Fluoro-4-phenylpicolinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-phenylpicolinonitrile involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to enzymes and receptors, affecting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A widely used anticancer drug with a fluorine atom at the 5-position of the pyrimidine ring.

    4-Fluorobenzonitrile: A simpler compound with a fluorine atom and a nitrile group on a benzene ring.

    5-Fluoro-2-nitropyridine: Another fluorinated pyridine derivative with different substituents.

Uniqueness

5-Fluoro-4-phenylpicolinonitrile is unique due to the combination of a fluorine atom, a phenyl group, and a nitrile group on the picolinonitrile scaffold.

Properties

Molecular Formula

C12H7FN2

Molecular Weight

198.20 g/mol

IUPAC Name

5-fluoro-4-phenylpyridine-2-carbonitrile

InChI

InChI=1S/C12H7FN2/c13-12-8-15-10(7-14)6-11(12)9-4-2-1-3-5-9/h1-6,8H

InChI Key

ATYWTDOODQYATJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NC(=C2)C#N)F

Origin of Product

United States

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